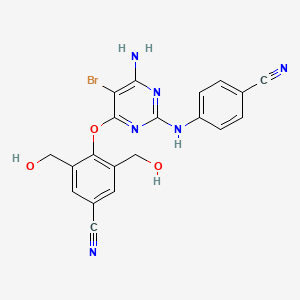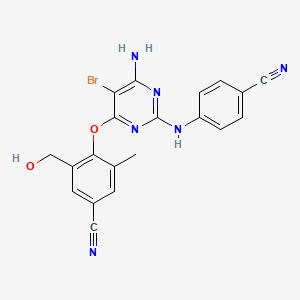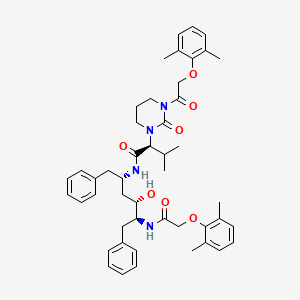
(S)-Lercanidipine-d3 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s chemical formula, its molecular weight, and its physical appearance (color, state of matter, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity with other substances, its stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Nanostructured Lipid Carriers for Oral Delivery
- Nanostructured Lipid Carriers (NLCs) were designed for the oral delivery of lercanidipine hydrochloride, aiming to improve its bioavailability. The NLCs showed enhanced drug release at blood pH, suggesting a potential controlled release formulation for hypertension treatment (N. Ranpise, Swati S. Korabu, Vinod Ghodake, 2014).
Transdermal Delivery System
- Transdermal patches of lercanidipine hydrochloride were developed and characterized for their physicochemical properties, demonstrating potential for enhanced drug delivery through the skin (M. Ravikumar, 2012).
Inclusion Complex with β-Cyclodextrin
- An inclusion complex with β-cyclodextrin was prepared to improve the solubility and dissolution characteristics of lercanidipine hydrochloride. This approach could significantly enhance the drug's bioavailability (Farhatjahan Shaikh, Meenakshi Patel, N. Surti, V. Patel, 2017).
Matrix Type Transdermal Patches
- Matrix type transdermal patches were developed, indicating a suitable formulation for the transdermal delivery system (TDDS) of lercanidipine hydrochloride. This system showed satisfactory characteristics and potential for therapeutic use (T. Mamatha, J. Venkateswara Rao, K. Mukkanti, G. Ramesh, 2010).
Solubility and Bioavailability Enhancement
- Studies focusing on solubility and bioavailability enhancement through various methods, such as solid dispersion, self-emulsifying drug delivery systems (SEDDS), and microparticle formulations, have demonstrated significant improvements in the dissolution rate and bioavailability of lercanidipine hydrochloride. These advancements suggest promising avenues for improving the clinical efficacy of lercanidipine hydrochloride in the management of hypertension (H. Jeong, J. Y. Park, S. Y. Kim, S. Cha, Seon Eui Lee, Na Keum Jang, Wonchan Lee, Jin Pyo Lee, J. Song, G. Khang, 2016).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It may include its toxicity, flammability, and any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions. For a drug, this could include potential new therapeutic applications, or for a chemical compound, new reactions or uses it could be involved in.
properties
CAS RN |
1217740-02-7 |
|---|---|
Product Name |
(S)-Lercanidipine-d3 Hydrochloride |
Molecular Formula |
C36H39ClN3O6 |
Molecular Weight |
651.21 |
Appearance |
Pale-Yellow Solid |
melting_point |
116-118°C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




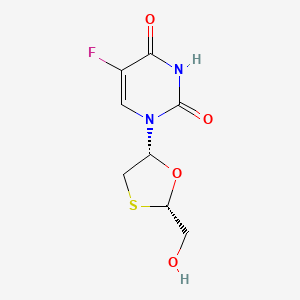
![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
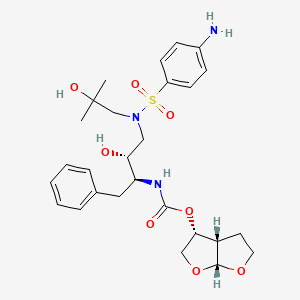
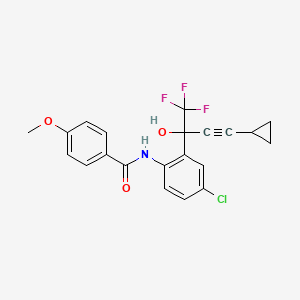
![Carbonic acid 2,5-dioxo-pyrrolidin-1-yl ester hexahydro-furo[2,3-b]furan-3-yl ester](/img/structure/B600901.png)
